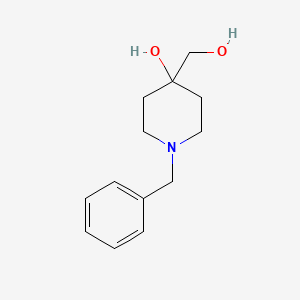

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

概要

説明

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, also known as 4-hydroxymethyl-1-benzylpiperidine, is a versatile organic compound used in a variety of different scientific research applications. It is a white crystalline solid with a melting point of approximately 140°C and a boiling point of approximately 220°C. 4-hydroxymethyl-1-benzylpiperidine is commonly used in the synthesis of other compounds, as well as in biochemical and physiological studies. In

科学的研究の応用

SERMs Development

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol derivatives have been explored for developing novel Selective Estrogen Receptor Modulators (SERMs). These compounds were evaluated against estrogen-responsive human breast cancer cells, highlighting their potential in cancer treatment (Yadav et al., 2011).

Anti-Acetylcholinesterase Activity

Derivatives of this compound have shown significant anti-acetylcholinesterase activity. This property is critical in the development of treatments for diseases like Alzheimer’s, as these compounds can inhibit the enzyme acetylcholinesterase and potentially enhance cognitive function (Sugimoto et al., 1990).

Chemical Synthesis and Catalysis

This compound serves as a reactant in various chemical syntheses and catalytic processes, illustrating its versatility in organic chemistry. For example, it's used in nucleophile-promoted alkyne-iminium ion cyclizations, a process significant in the synthesis of various organic compounds (Arnold et al., 2003).

Radiopharmaceuticals Development

1-Benzyl-4-hydroxy[2-14C]piperidine, a related compound, is crucial in the synthesis of labeled compounds for radiopharmaceutical applications. This is important in drug development and biological research, particularly for studying drug metabolism and distribution (Ren et al., 2007).

Glycosidase Inhibitor Synthesis

Isofagomine, a potent β-glucosidase inhibitor synthesized from derivatives of this compound, has implications in the treatment of disorders like Gaucher's disease and diabetes (Jespersen et al., 1994).

Neurological Disorder Treatments

Optically active molecules based on this compound have been developed for their affinity towards dopamine, serotonin, and norepinephrine transporters. This research is significant for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Antimicrobial Activity

1,2,5-Trimethylpiperidin-4-ols, structurally related to this compound, exhibit antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Dyusebaeva et al., 2017).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal and molecular structures, providing insights into their conformational and packing properties in crystals. This is crucial in understanding their physical and chemical behavior (Kubicki & Codding, 2003).

Spectroscopic Studies

Detailed spectroscopic analysis of derivatives, including FT-IR, FT-Raman, NMR, and molecular docking studies, have been conducted. This aids in understanding the molecular behavior and potential biological activities of these compounds (Janani et al., 2020).

Safety and Hazards

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYAVGXEXYQIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554510 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92197-36-9 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

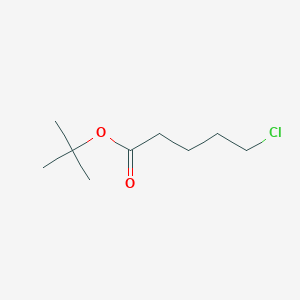

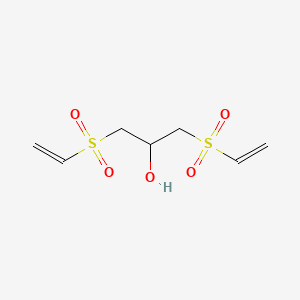

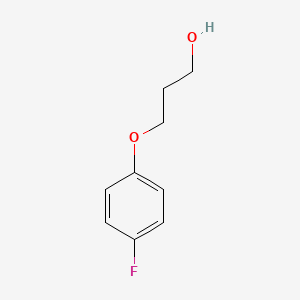

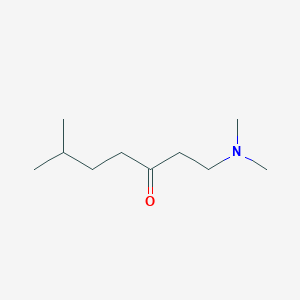

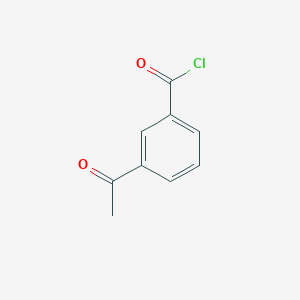

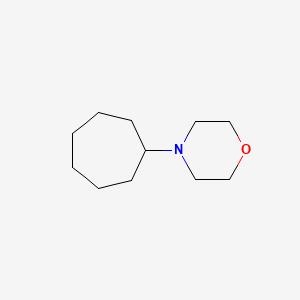

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)